Product packaging for Jervine hydrochloride(Cat. No.:CAS No. 60326-37-6)

Jervine hydrochloride

Cat. No.: B608181
CAS No.: 60326-37-6
M. Wt: 462.07
InChI Key: BTHSHLDGBOARGK-AVEQMEPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Early Investigations of Jervine (B191634) Alkaloids

The study of alkaloids from the Veratrum genus, commonly known as false hellebore, has a history dating back to the 19th century. These phytochemical investigations were foundational to the field of natural product chemistry. mdpi.com Jervine itself was first isolated in 1943 from Veratrum californicum. asm.org Early research into the biological effects of Veratrum alkaloids was often prompted by observations of livestock that had ingested the plant. mdpi.com Pioneering work by researchers such as Dr. Richard F. Keeler in the 1960s was crucial in identifying and characterizing the teratogenic compounds within V. californicum, including jervine and the related alkaloid cyclopamine (B1684311). nih.gov These early investigations, which involved feeding trials with animals like sheep, established a clear link between these specific alkaloids and developmental malformations, laying the groundwork for future studies into their mechanisms of action. nih.govboisestate.edu

Natural Occurrence and Biosynthetic Origin of Jervine

Jervine is a C-nor-D-homosteroidal alkaloid naturally produced by various plants of the Veratrum genus. researchgate.netacs.org It has been identified in several species, including Veratrum californicum, Veratrum nigrum, Veratrum album, Veratrum dahuricum, and Veratrum taliense. nih.govmedchemexpress.comtaylorandfrancis.comresearchgate.net

The biosynthesis of Veratrum-type steroidal alkaloids (VSAs) is a complex process that begins with cholesterol. boisestate.edu The pathway involves a series of enzymatic reactions that modify the typical steroidal backbone. Through radiolabeling studies, researchers have determined that cholesterol is the key precursor. nih.govboisestate.edu The formation of jervine involves multiple steps, including a series of hydroxylation and oxidation reactions at various carbon positions (C-11, C-16, C-22, C-26) and transamination, which ultimately transform the cholesterol scaffold into the distinct C-nor-D-homosteroidal structure of jervine. researchgate.netnih.gov Next-generation sequencing has been employed to identify candidate genes, such as those coding for transaminases and hydroxylases, that are active in the later stages of jervine biosynthesis. nih.gov

Significance of Jervine Hydrochloride as a Research Tool and Preclinical Agent

This compound's value in scientific research stems primarily from its specific biological activities, which allow it to be used as a probe to dissect complex cellular pathways. The hydrochloride salt form is often used in research to enhance solubility and ease of handling in experimental settings. mdpi.comfrontiersin.orgtargetmol.com

Hedgehog Signaling Pathway Inhibition: A major focus of jervine research is its role as a potent inhibitor of the Hedgehog (Hh) signaling pathway. medchemexpress.comselleckchem.com This pathway is crucial during embryonic development and is aberrantly activated in numerous cancers. researchgate.netresearchgate.net Jervine exerts its effect by binding directly to Smoothened (Smo), a key transmembrane protein in the Hh pathway, thereby blocking downstream signal transduction. focusbiomolecules.comtandfonline.com This specific mechanism of action makes jervine an invaluable tool for studying the roles of Hh signaling in both normal development and disease, with an IC50 (half-maximal inhibitory concentration) in the range of 500-700 nM. medchemexpress.comselleckchem.comfocusbiomolecules.com

Preclinical Cancer Research: Due to its ability to inhibit the Hh pathway, which is a known driver of tumor growth, jervine has been investigated as a preclinical agent for various malignancies. taylorandfrancis.com Studies have explored its potential in human tumor xenograft models, including lung cancer and pancreatic cancer. Research has also been conducted on its effects on prostate cancer cell migration and proliferation and its potential as a therapeutic strategy for myelodysplastic syndrome (MDS). researchgate.nettandfonline.combohrium.com In MDS cell lines, jervine has been shown to suppress proliferation, promote apoptosis, and work synergistically with other agents like decitabine. tandfonline.comtandfonline.com

Antifungal Research: Jervine has demonstrated significant antifungal properties through a distinct mechanism of action. asm.orgnih.gov It inhibits the biosynthesis of β-1,6-glucan, a critical component of the fungal cell wall that is absent in humans. nih.govbohrium.comresearchgate.net This inhibition compromises cell wall integrity. researchgate.net Studies have shown that jervine achieves this by targeting the membrane proteins Kre6 and Skn1. nih.govnih.gov It has shown effectiveness against several human and plant pathogenic fungi, including drug-resistant species like Candida parapsilosis and Candida krusei, making it a scaffold for developing new antifungal agents. nih.govbohrium.comresearchgate.net

Other Research Applications: Beyond cancer and mycology, jervine is used in developmental biology to study the consequences of Hh signaling disruption, such as in the development of taste papillae. focusbiomolecules.com Furthermore, some studies have reported that jervine possesses anti-inflammatory and antioxidant properties, suggesting its potential utility in investigating inflammatory processes. medchemexpress.comresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40ClNO3 B608181 Jervine hydrochloride CAS No. 60326-37-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60326-37-6

Molecular Formula

C27H40ClNO3

Molecular Weight

462.07

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one;hydrochloride

InChI

InChI=1S/C27H39NO3.ClH/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1

InChI Key

BTHSHLDGBOARGK-AVEQMEPMSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Jervine HCl;  Jervine hydrochloride; 

Origin of Product

United States

Advanced Synthetic Chemistry of Jervine Hydrochloride and Analogues

Total Synthesis Strategies for Jervine (B191634) and Its Core Scaffold

The total synthesis of jervine represents a significant challenge due to its intricate hexacyclic framework and multiple stereocenters. Early efforts were landmark achievements in natural product synthesis, while more recent strategies have focused on improving efficiency and introducing modularity for analogue synthesis. nih.govnih.gov

Modern synthetic strategies increasingly favor convergent approaches to maximize efficiency. In the context of jervine, this involves the separate, enantioselective synthesis of two major fragments which are later coupled. A prominent strategy dissects jervine into a steroidal fragment, often derived from the Wieland-Miescher ketone, and a densely functionalized alkaloid fragment. nih.govacs.org This approach allows for the independent and stereocontrolled construction of the complex portions of the molecule before their union.

Key reactions that have enabled such syntheses include:

A highly diastereoselective Ireland-Claisen rearrangement : This reaction is pivotal for establishing the required cis-relationship between the amine and methyl groups on the tetrahydrofuran (B95107) E-ring. nih.govacs.orgresearchgate.net

A diastereoselective selenoetherification reaction : This method facilitates the assembly of the D/E oxaspiro[4.5]decene core with the correct stereochemical configuration. nih.govnih.govacs.org

Enzymatic desymmetrization : The use of enzymes, such as Pseudomonas fluorescens lipase, on achiral diols provides a practical route to key chiral building blocks, offering an alternative to traditional methods like Roche ester reduction. acs.orgnih.govacs.org

These convergent strategies not only provide access to the natural product but are also designed to be scalable and flexible, allowing for the potential synthesis of diverse analogues for structure-activity relationship studies. nsf.govacs.org

The first total syntheses of jervine and the related alkaloid veratramine (B1683811) were reported in 1967 by the groups of Masamune and Johnson, respectively. nih.govnih.gov These were monumental achievements that required lengthy, multi-step sequences (over 40 steps) from simple starting materials like Hagemann's ester. nih.gov A subsequent synthesis by Kutney and Warnock in 1975 provided an improved route to a key intermediate, which could then be elaborated into jervine, veratramine, and other related alkaloids. cdnsciencepub.com These initial syntheses were critical in confirming the structure of jervine and demonstrated the power of organic synthesis in constructing highly complex natural products.

More recent innovations have sought to build the intricate ring system more efficiently. One novel strategy developed for related alkaloids involves a transition metal-catalyzed [2+2+2] cycloisomerization reaction. researchgate.netnsf.gov This powerful transformation can forge three new carbon-carbon bonds and one or more rings in a single step, offering a highly convergent method to construct the C/D/E rings of the hexacyclic skeleton from a linear precursor. researchgate.netnsf.gov

Convergent and Enantioselective Approaches in Jervine Synthesis

Semisynthesis Routes to Jervine and Related Steroidal Alkaloids

Given the complexity of a full total synthesis, semisynthetic routes starting from more readily available natural steroids have been an attractive alternative. In 2009, a notable semisynthesis of cyclopamine (B1684311), an alkaloid closely related to jervine, was achieved from dehydroepiandrosterone (B1670201) (DHEA) in 20 steps. nih.govnsf.govbris.ac.uk

A critical transformation in this route is a biomimetic Wagner-Meerwein rearrangement. bris.ac.uk This skeletal rearrangement converts the conventional 6-6-6-5 steroid core of DHEA into the characteristic C-nor-D-homo 6-6-5-6 system of the jervine family. bris.ac.uknih.gov The synthesis proceeds by first installing a 12β-hydroxy group on the steroid backbone, which then facilitates the ring contraction/expansion. bris.ac.uk This approach is considered biomimetic as it likely mimics the natural biosynthetic pathway. bris.ac.uk Since jervine can be converted to cyclopamine via a Wolff-Kishner reduction, these semisynthetic routes to cyclopamine also constitute formal syntheses of jervine. bris.ac.uk

Stereochemical Control and Challenges in Jervine Synthesis

The synthesis of jervine is fraught with stereochemical challenges. The molecule contains ten defined stereocenters, a unique trans-fused E/F ring system, and a fully substituted spirocyclic center that links the D and E rings. nih.gov Furthermore, the tetrahydrofuran ring has a known tendency to fragment under acidic conditions, which adds a layer of complexity to reaction planning and protecting group strategy. nih.govnsf.govacs.org

Achieving precise stereochemical control is therefore a central theme in any synthetic approach. Several key strategies have been employed to address these challenges:

Substrate-controlled reductions : In the synthesis of the DEF-ring stereotriad, a diastereoselective 1,2-reduction controlled by a pre-existing stereocenter on the nitrogen-bearing carbon has been used to establish the vicinal amino alcohol motif. nih.gov

Chelation-controlled reductions : The use of reagents like diisobutylaluminium hydride (DIBAL-H) can achieve high diastereoselectivity in the reduction of keto-groups by forming a chelated intermediate with nearby heteroatoms. nih.gov

Stereoselective cyclizations : Reactions such as the selenoetherification and the Tsuji-Trost cyclization have been used to form the spirocyclic tetrahydrofuran motif with high diastereocontrol. nih.govnih.gov

Organocatalysis : Enantioselective organocatalysis has been utilized in modern approaches, for example, in a Diels-Alder reaction to construct the B-ring with three chiral centers. nih.gov

Chemical Modifications and Structural Diversification of the Jervine Skeleton

The jervine skeleton has served as a scaffold for chemical modification to explore structure-activity relationships and develop new therapeutic agents. Early chemical studies produced simple derivatives such as N-acetyljervine, O,N-diacetyljervine, and various hydrogenation products (e.g., dihydrojervine and tetrahydrojervine). chemicalbook.com

Modern synthetic strategies are often designed with structural diversification in mind. For instance, convergent syntheses allow for variations in the building blocks, which could lead to analogues with different substituents, modified ring sizes in the F-ring, or different heteroatoms in the E-ring. bris.ac.uk While not direct derivatives of jervine, the development of semisynthetic analogues of the closely related cyclopamine, such as saridegib (B1684313) (IPI-926) and patidegib, highlights the potential for structural modification of this class of alkaloids. mdpi.comnih.gov These analogues were designed to improve properties and have been evaluated in clinical trials, demonstrating the value of modifying the core jerveratrum-type steroidal alkaloid skeleton. mdpi.comnih.gov

Interactive Table of Synthetic Strategies

Synthetic StrategyKey Starting Material(s)Core MethodologiesReference(s)
Pioneering Total SynthesisHagemann's esterLengthy, linear sequence; classical functional group interconversions. nih.govnih.gov
SemisynthesisDehydroepiandrosterone (DHEA)Biomimetic skeletal rearrangement (Wagner-Meerwein) to form the C-nor-D-homo core. nsf.govbris.ac.uk
Convergent Total SynthesisWieland-Miescher ketone; custom alkaloid fragmentsFragment coupling; Ireland-Claisen rearrangement; selenoetherification; enzymatic desymmetrization. nih.govacs.org
Innovative Ring FormationCustom linear triyne precursorsTransition metal-catalyzed [2+2+2] cycloisomerization to form multiple rings simultaneously. researchgate.netnsf.gov

Biological Activity and Molecular Mechanisms of Jervine Hydrochloride Preclinical Focus

Modulation of the Hedgehog (Hh) Signaling Pathway by Jervine (B191634) Hydrochloride

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis. scbt.com Dysregulation of this pathway is implicated in the development of various cancers. nih.govmdpi.com Jervine has been identified as a potent inhibitor of this pathway. focusbiomolecules.commedchemexpress.comselleckchem.com

The primary molecular target of jervine within the Hh pathway is the Smoothened (SMO) protein, a G-protein-coupled receptor-like protein. scbt.comfocusbiomolecules.com In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO activity. medchemexpress.com Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. medchemexpress.com

Jervine directly binds to the SMO protein, effectively antagonizing its function. focusbiomolecules.comselleckchem.comcymitquimica.com This interaction prevents the activation of SMO, even in the presence of Hh ligands. nih.gov The inhibition of SMO by jervine subsequently blocks the downstream signaling cascade, which involves the GLI family of transcription factors (GLI1, GLI2, and GLI3). nih.govnih.gov By preventing SMO activation, jervine suppresses the expression of Hh target genes, including GLI1 and PTCH1. nih.govnih.gov Studies in nasopharyngeal carcinoma (NPC) cells and non-small cell lung cancer (NSCLC) cells have demonstrated that jervine treatment markedly suppresses the expression levels of key pathway components including Sonic Hedgehog (SHH), PTCH1, SMO, and GLI1. nih.govnih.gov

Interestingly, while both cyclopamine (B1684311) and jervine are SMO inhibitors, they can induce the translocation of SMO to the primary cilium, a step typically associated with pathway activation. However, this translocation in the presence of the inhibitors does not lead to downstream signaling, suggesting they lock SMO in an inactive conformation within the cilium. nih.gov

Jervine is recognized as a potent inhibitor of the Hh signaling pathway, with a reported half-maximal inhibitory concentration (IC50) in the range of 500-700 nM. focusbiomolecules.commedchemexpress.comselleckchem.com While effective, it is considered to be 5- to 10-fold less potent than the related compound, cyclopamine. nih.gov However, jervine is noted for its greater metabolic stability in vivo compared to cyclopamine. nih.gov The specificity of jervine lies in its direct interaction with the SMO protein, which is a central component of the Hh signaling cascade. focusbiomolecules.comselleckchem.com

Table 1: Potency of Jervine and Related Compounds on Hedgehog Signaling

Compound Target IC50 Notes Reference(s)
Jervine Hedgehog Signaling (SMO) 500-700 nM Less potent than cyclopamine but more metabolically stable. nih.govfocusbiomolecules.commedchemexpress.com
Cyclopamine Hedgehog Signaling (SMO) 46 nM More potent than jervine. selleckchem.com
GANT61 GLI1/GLI2 5 µM Inhibits downstream of SMO. selleckchem.com
SANT-1 SMO 20 nM A synthetic SMO antagonist. selleckchem.com

Interaction with Smoothened (SMO) Protein and Downstream Signaling Inhibition

Cellular Responses and Pathway Perturbations Induced by Jervine Hydrochloride

The inhibition of the Hh signaling pathway by this compound triggers a cascade of cellular events, impacting cell fate and function in various preclinical models.

A consistent finding across multiple preclinical studies is the ability of jervine to inhibit cell proliferation. This effect has been observed in a dose- and time-dependent manner in various cancer cell lines, including those from nasopharyngeal carcinoma (NPC), non-small cell lung cancer (NSCLC), and myelodysplastic syndrome. nih.govnih.govnih.gov For instance, in NPC and NSCLC cells, jervine treatment markedly reduced cell proliferation and inhibited colony formation capacity. nih.govnih.gov Similarly, in chondrocyte cultures, a reduction in cell number was observed following exposure to jervine. selleckchem.com

The Hh pathway is known to regulate cell differentiation. googleapis.com By inhibiting this pathway, jervine can influence differentiation processes. For example, in embryonic rat tongue cultures, jervine demonstrated a role for Shh signaling in the development and patterning of taste papillae. focusbiomolecules.com

Jervine has been shown to be a potent inducer of apoptosis, or programmed cell death, in several cancer cell models. In NPC cells, jervine treatment led to effective apoptosis induction, which was associated with the activation of Caspase-3. nih.gov This apoptotic response was also linked to mitochondrial impairments and the release of cytochrome c. nih.gov Similarly, in NSCLC cells, jervine was found to induce high levels of apoptosis, also through the promotion of cleaved Caspase-3 expression. nih.gov

Furthermore, jervine has been observed to trigger autophagy, a cellular process of self-digestion. In both NPC and NSCLC cells, jervine treatment led to the induction of autophagy. nih.govnih.gov Intriguingly, studies suggest a complex interplay between these two processes. In NPC cells, jervine-induced apoptosis was found to be mainly dependent on autophagy. nih.gov In NSCLC cells, the inhibition of autophagy abrogated the anti-proliferative and pro-apoptotic effects of jervine, indicating that jervine triggers autophagy-mediated apoptosis. nih.gov This autophagic response has been linked to the blockage of the AKT/mTOR signaling pathway. nih.govnih.gov

Jervine has been demonstrated to interfere with the normal progression of the cell cycle. In NPC cells, treatment with jervine resulted in a significant cell cycle arrest at the G2/M phase. nih.govresearchgate.net This arrest was accompanied by evident DNA damage, as indicated by immunofluorescent staining for γH2AX and comet assays. researchgate.net The molecular changes associated with this G2/M arrest in NPC cells included altered expression of key cell cycle regulatory proteins, such as p21, p27, Cyclin D1, CDK2, Cdc2, and Cdc25C. researchgate.net

Similarly, in a myelodysplastic syndrome cell line, jervine, particularly in combination with decitabine, was shown to block the G1 phase of the cell cycle. nih.gov This was associated with the downregulation of proteins such as Cyclin D1. nih.gov These findings suggest that jervine's anti-proliferative effects are, at least in part, mediated by its ability to induce cell cycle arrest and respond to DNA damage.

Table 2: Cellular Responses to Jervine in Preclinical Models

Cellular Process Cell Line/Model Key Findings Reference(s)
Proliferation Nasopharyngeal Carcinoma (NPC) Dose- and time-dependent reduction in proliferation. nih.gov
Non-Small Cell Lung Cancer (NSCLC) Time- and dose-dependent reduction in proliferation and colony formation. nih.gov
Myelodysplastic Syndrome (MUTZ-1) Significant inhibition of proliferation rate. nih.gov
Apoptosis Nasopharyngeal Carcinoma (NPC) Induced apoptosis via Caspase-3 activation and mitochondrial impairment. nih.gov
Non-Small Cell Lung Cancer (NSCLC) Highly induced apoptosis through promoting cleaved Caspase-3. nih.gov
Autophagy Nasopharyngeal Carcinoma (NPC) Triggered autophagy by blocking AKT/mTOR signaling. nih.gov
Non-Small Cell Lung Cancer (NSCLC) Led to autophagy; inhibition of autophagy abrogated jervine's effects. nih.gov
Cell Cycle Arrest Nasopharyngeal Carcinoma (NPC) Induced G2/M phase arrest and DNA damage. nih.govresearchgate.net
Myelodysplastic Syndrome (MUTZ-1) Blocked the G1 phase of the cell cycle. nih.gov

Reactive Oxygen Species (ROS) Production and Mitochondrial Impairiments

Preclinical research indicates that jervine possesses significant antioxidant properties. In animal models of inflammation, jervine administration has been shown to counteract oxidative stress. researchgate.netnih.gov One key indicator of oxidative damage, the level of lipid peroxidation (LPO), was found to be elevated in tissues affected by inflammation. researchgate.netnih.gov Treatment with jervine successfully decreased these high LPO levels. researchgate.netnih.gov

Furthermore, jervine demonstrated the ability to enhance the activity of the endogenous antioxidant defense system. researchgate.netnih.gov The activities of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR), were bolstered by jervine administration in inflamed tissues. researchgate.netnih.gov The compound also increased levels of glutathione (GSH), a vital non-enzymatic antioxidant. researchgate.netnih.gov This collective evidence suggests that jervine mitigates the negative effects of inflammatory conditions by reducing oxidative tissue damage and boosting the capacity of antioxidant defenses. researchgate.netnih.gov While mitochondria are a primary source of cellular ROS, direct studies detailing this compound's specific impact on mitochondrial function and ROS production mechanisms are not extensively detailed in the available literature. imrpress.com

Modulation of Intracellular Signaling Pathways (e.g., AKT/mTOR, AMPK, NF-κB, COX-2)

Jervine has been shown to modulate several key intracellular signaling pathways that are critical in cellular processes like proliferation, inflammation, and metabolism.

AKT/mTOR Pathway: In human erythroleukemia cell lines, treatment with jervine was found to inhibit the phosphorylation of Akt, a central kinase in the PI3K/Akt/mTOR pathway that regulates cell survival and growth. medchemexpress.com

AMPK Pathway: In studies using 3T3-L1 adipocytes, jervine significantly up-regulated the phosphorylation of AMP-activated protein kinase α (AMPKα). pa2online.org AMPK is a master regulator of cellular energy homeostasis, and its activation is associated with processes like increased fat oxidation and reduced lipid synthesis. pa2online.org

NF-κB and COX-2 Pathways: Jervine demonstrates a complex interaction with the NF-κB and cyclooxygenase-2 (COX-2) pathways, particularly in the context of cancer cells. In human erythroleukemia cells, jervine treatment leads to an overexpression of COX-2, an enzyme involved in inflammation and cancer progression. medchemexpress.combiocrick.com This induction of COX-2 was found to be dependent on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.combiocrick.com Interestingly, this jervine-induced COX-2 overexpression was linked to resistance against apoptosis in these cells. biocrick.com The inhibition of NF-κB not only reduced the overexpression of COX-2 but also subsequently induced apoptosis. medchemexpress.combiocrick.com

This compound in Preclinical Disease Models

Investigations in Oncological Preclinical Models

Jervine has been investigated in several preclinical cancer models, where it has demonstrated potential as an anticancer agent, primarily through its activity as a Hedgehog (Hh) signaling pathway inhibitor. medchemexpress.comdtic.mil The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation and progression of various cancers. dtic.mil

In human tumor xenograft models, jervine was shown to effectively inhibit tumor growth in lung cancer, pancreatic cancer, and basal cell carcinoma. Further in vitro studies confirmed its cytotoxic activity against a panel of human tumor cell lines, including A549 (lung cancer) and PANC-1 (pancreatic cancer). biocrick.com Its inhibitory effects have also been noted in a small-cell lung cancer xenograft model and a Drosophila model for metastasis. dtic.milscispace.com Beyond its direct antitumor effects, jervine has also been studied for its potential to mitigate the side effects of cancer treatments. In a rat model, jervine showed a protective role against radiation-induced gastrointestinal toxicity. nih.gov

Summary of Jervine's Activity in Oncological Preclinical Models
Model TypeSpecific ModelObserved EffectPrimary Pathway ImplicatedReference
Human Tumor Xenograft (Mouse)Lung Cancer, Pancreatic Cancer, Basal Cell CarcinomaInhibition of tumor growthHedgehog Signaling
Human Tumor Xenograft (Mouse)Small-cell lung cancerInhibitory effectsNot Specified scispace.com
In Vitro Cell LinesA549 (Lung), PANC-1 (Pancreatic)Cytotoxic activityNot Specified biocrick.com
In Vitro Cell LinesHEL, TF1a (Erythroleukemia)Induction of COX-2 via NF-κB; Apoptosis resistanceNF-κB, COX-2 medchemexpress.combiocrick.com
Animal Model (Rat)Radiation-Induced GI ToxicityProtective effectsAntioxidant/Anti-inflammatory nih.gov

Anti-inflammatory and Antioxidant Properties in Animal Models

The anti-inflammatory and antioxidant activities of jervine have been demonstrated in a rat model of carrageenan-induced paw edema. researchgate.netnih.gov In this model of acute inflammation, orally administered jervine produced a significant anti-inflammatory effect, reducing paw swelling by 50.4% to 73.5%. researchgate.netnih.govmedchemexpress.com

This effect was accompanied by a marked reduction in key inflammation biomarkers. researchgate.netnih.gov The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the serum were suppressed by jervine treatment. researchgate.netnih.gov Additionally, the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into inflamed tissue, was also decreased. researchgate.netnih.gov

From an antioxidant perspective, jervine treatment effectively lowered the levels of lipid peroxidation (LPO), a marker of oxidative tissue damage, in the paw tissues. researchgate.netnih.gov Concurrently, it enhanced the local antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT), and restoring the levels of reduced glutathione (GSH). researchgate.netnih.gov These findings indicate that jervine exerts its anti-inflammatory effects in part by mitigating oxidative stress and bolstering endogenous antioxidant mechanisms. researchgate.netnih.gov

Effects of Jervine in a Carrageenan-Induced Paw Edema Rat Model
ParameterEffect of Jervine TreatmentReference
Paw Edema (Inflammation)Reduced by 50.4-73.5% researchgate.netnih.gov
TNF-α (Pro-inflammatory cytokine)Suppressed researchgate.netnih.gov
IL-1β (Pro-inflammatory cytokine)Suppressed researchgate.netnih.gov
MPO (Neutrophil infiltration marker)Suppressed researchgate.netnih.gov
LPO (Oxidative damage marker)Decreased researchgate.netnih.gov
SOD, CAT, GSH (Antioxidants)Increased researchgate.netnih.gov

Effects on Lipid Metabolism and Gene Expression in Adipocytes

In vitro studies using 3T3-L1 adipocytes, a common model for white fat cells, have revealed that jervine can influence adipogenesis and lipid metabolism. pa2online.org Treatment with jervine resulted in a significant down-regulation of lipid accumulation by nearly 22%. pa2online.org

This effect on lipid storage was associated with changes in the expression of key regulatory genes. pa2online.org Jervine decreased the mRNA expression of two master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). pa2online.org Conversely, it increased the expression of Sirtuin 1 (SIRT1), a protein known to promote fat mobilization. pa2online.org Furthermore, jervine treatment led to the increased phosphorylation of AMP-activated protein kinase α (AMPKα), a key sensor of cellular energy status that promotes fat-burning processes. pa2online.org

In primary cultures of brown adipocytes, jervine was found to up-regulate the mRNA expression of Uncoupling protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α). pa2online.org UCP1 is the hallmark protein of brown and brite adipocytes, responsible for non-shivering thermogenesis, while PGC1α is a master regulator of mitochondrial biogenesis and thermogenesis. nih.gov These findings suggest a potential thermogenic role for jervine. pa2online.org

Antifungal Activity and Mechanisms of Action in Fungal Pathogens

Jervine has demonstrated broad-spectrum antifungal activity against both human and plant pathogenic fungi. nih.govnih.gov Its primary mechanism of action is the disruption of the fungal cell wall by specifically inhibiting the biosynthesis of β-1,6-glucan, a crucial structural component. nih.govbohrium.com

Genetic and phenotypic studies have shown that jervine targets Kre6 and Skn1, two proteins essential for the β-1,6-glucan synthesis pathway. nih.govnih.govbohrium.com Fungal mutant strains with defects in other key genes of this pathway, such as BIG1, KRE5, and ROT1, exhibited hypersensitivity to jervine. nih.govnih.gov This targeted action on cell wall construction represents a distinct antifungal mechanism. bohrium.com

Jervine is effective against several clinically relevant fungal species, including Candida parapsilosis and Candida krusei, which are often less susceptible to common antifungal drugs. nih.govnih.gov It also shows activity against plant pathogens like Botrytis cinerea and Puccinia recondita. nih.govresearchgate.net Notably, preclinical studies have reported a synergistic effect when jervine is combined with fluconazole (B54011), suggesting potential for combination therapies. nih.govnih.gov

Summary of Jervine's Antifungal Properties
PropertyDescriptionReference
Mechanism of ActionInhibition of β-1,6-glucan biosynthesis in the fungal cell wall nih.govbohrium.com
Molecular TargetsKre6 and Skn1 proteins nih.govnih.govbohrium.com
Spectrum of ActivityHuman Pathogens: Candida parapsilosis, Candida krusei nih.govnih.gov
Phytopathogens: Botrytis cinerea, Puccinia recondita nih.govresearchgate.net
Combination EffectSynergistic with fluconazole nih.govnih.gov
Inhibition of β-1,6-Glucan Biosynthesis

Jervine, a jerveratrum-type steroidal alkaloid, has been identified as an inhibitor of fungal cell wall synthesis. researchgate.netnih.gov Specifically, research demonstrates that jervine significantly inhibits the biosynthesis of β-1,6-glucan, a crucial component of the fungal cell wall. researchgate.netnih.govnih.gov This inhibitory action was confirmed through multiple experimental approaches, including phenotypic comparisons of cell wall mutants, K1 killer toxin susceptibility testing, and direct quantification of cell wall components. researchgate.netnih.gov

In studies using radiolabeled glucose, treatment with jervine led to a marked, dose-dependent reduction in the incorporation of the label exclusively into the β-1,6-glucan fraction of the cell wall. nih.govresearchgate.net A significant decrease in radioactive label incorporation was noted at a concentration of 10 μg/ml. nih.govresearchgate.net This specificity suggests that jervine's primary antifungal action is targeted toward the β-1,6-glucan biosynthetic pathway. nih.gov

Identification of Fungal Targets (e.g., Kre6, Skn1)

The molecular targets of jervine within the β-1,6-glucan biosynthesis pathway have been identified as Kre6 and its paralog Skn1. researchgate.netnih.gov These proteins are type II membrane proteins involved in the synthesis of β-1,6-glucan. researchgate.net Evidence for this targeting comes from genetic studies with Saccharomyces cerevisiae. researchgate.net Mutants with temperature-sensitive defects in essential genes for β-1,6-glucan synthesis, such as BIG1, KEG1, KRE5, KRE9, and ROT1, showed hypersensitivity to jervine. researchgate.netnih.govnih.gov

Conversely, strains with point mutations in the KRE6 gene or its paralog SKN1 exhibited resistance to jervine. researchgate.netnih.govnih.gov For instance, a specific mutation, KRE6(F552I), rendered cells insensitive to jervine's effects on β-1,6-glucan levels. nih.gov These findings strongly indicate that Kre6 and Skn1 are the direct or indirect targets of jervine, and by acting on these proteins, jervine inhibits the production of β-1,6-glucan. nih.govresearchgate.net

Broad-Spectrum Efficacy Against Human and Phytopathogenic Fungi

Jervine demonstrates broad-spectrum antifungal activity, showing efficacy against both human and plant pathogenic fungi. researchgate.netnih.govnih.gov Its effectiveness has been particularly noted against several non-albicansCandida species, which are often less susceptible to common antifungal drugs. researchgate.netnih.gov

Among human pathogens, jervine is highly effective against Candida parapsilosis and Candida krusei. nih.govnih.gov In comparative studies, jervine was more effective than the standard antifungal fluconazole against C. krusei. nih.gov Jervine also shows a synergistic effect when used in combination with fluconazole. researchgate.netnih.gov The compound is also effective against phytopathogenic fungi, significantly inhibiting the germination of Botrytis cinerea and Puccinia recondita. nih.govnih.gov However, it was found to be ineffective against Pyricularia oryzae, a fungus that does not have β-1,6-glucan in its cell wall, further supporting its specific mechanism of action. nih.gov

Fungal SpeciesJervine MIC (μg/mL)Fluconazole MIC (μg/mL)
Candida albicans160.5
Candida glabrata328
Candida tropicalis161
Candida parapsilosis40.5
Candida krusei432

Data sourced from Kubo et al., 2022. nih.gov MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Preclinical Pharmacokinetic and Biotransformation Studies of this compound

Absorption and Distribution in Preclinical Animal Models

Pharmacokinetic studies in preclinical rat models indicate that jervine is absorbed rapidly from the gastrointestinal tract following oral administration, reaching an initial peak plasma concentration in under two hours. nih.gov This rapid absorption is thought to be related to the lipophilic nature of steroidal alkaloids. nih.gov

The volume of distribution (Vd) for jervine was determined to be 44.15 ± 18.11 L/kg after intravenous administration and 115.24 ± 19.46 L/kg after oral administration in rats. nih.gov These values suggest that jervine is distributed mainly in the plasma. nih.gov Some studies have noted gender-dependent differences in pharmacokinetics, with male rats showing substantially higher drug exposure than female rats. nih.gov

ParameterIntravenous (5 mg/kg)Oral (40 mg/kg)
Tmax (h)0.08 ± 0.001.17 ± 1.17
Cmax (ng/mL)104.72 ± 33.0924.89 ± 7.21
AUC(0-t) (ng/mL*h)108.62 ± 39.06215.11 ± 38.62
Vd (L/kg)44.15 ± 18.11115.24 ± 19.46
CL (L/h/kg)49.62 ± 16.29186.29 ± 33.39
F (%)-32.12 ± 6.64

Pharmacokinetic parameters of jervine in rats (n=6). Data sourced from Li et al., 2019. nih.gov Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve; Vd: Volume of distribution; CL: Clearance; F: Bioavailability.

Metabolic Pathways and Metabolite Profiling

Detailed studies on the metabolic pathways and metabolite profiling of jervine in preclinical animal models are limited in the available scientific literature. Biotransformation typically involves Phase I (functionalization) and Phase II (conjugation) reactions to render compounds more water-soluble for elimination. drughunter.com While general biotransformation processes involving enzymes like cytochrome P450 (CYP) and aldehyde oxidase (AO) are known for many drugs, specific metabolites of jervine from such pathways have not been extensively documented. nih.gov

Research into the biosynthesis of related compounds suggests that in the plant Veratrum grandiflorum, jervine is formed via a distinct pathway from a key intermediate derived from epirubijervine. nih.gov However, this pertains to its natural synthesis rather than its metabolic breakdown in animal models. Further research utilizing techniques like liquid chromatography-mass spectrometry is needed to characterize the specific metabolites of jervine in preclinical species. nih.govfrontiersin.org

Enterohepatic Circulation and Elimination in Preclinical Species

A notable characteristic of jervine's pharmacokinetics in rats is its involvement in enterohepatic circulation. nih.gov This process, where a drug is excreted in the bile and then reabsorbed in the intestine, is evidenced by a second peak in the plasma concentration-time profile observed after the initial absorption peak. nih.govresearchgate.net This phenomenon was observed for jervine but not for other related veratrum alkaloids like cyclopamine. nih.gov

Structure Activity Relationship Sar Studies of Jervine Hydrochloride Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

The biological activity of Jervine (B191634) is intrinsically linked to its complex steroidal scaffold. SAR studies have identified several key structural features, or pharmacophoric elements, that are critical for its inhibitory effects. The core structure of Jervine is a C-nor-D-homosteroidal skeleton. researchgate.net

One of the most significant findings from SAR studies is the importance of the C-3 position. Modifications at this position can dramatically influence biological activity. For instance, the presence of a C-3 keto functionality, particularly in conjunction with unsaturation at ∆4,5 or ∆1,2 and ∆4,5, has been shown to significantly enhance the antiproliferative and antimigratory activities of Veratrum alkaloids in prostate cancer cell lines. researchgate.net

The furan (B31954) ring fused to the piperidine (B6355638) ring (the E and F rings) is another critical pharmacophoric element. The spatial orientation of this moiety relative to the main steroid core is crucial for activity. For instance, in the related compound cyclopamine (B1684311), the perpendicular orientation of the E ring to the A-D rings is essential for its activity. researchgate.net

Furthermore, the nitrogen atom within the piperidine ring is a key feature. Its basicity and accessibility are important for the molecule's interaction with its biological targets. While some modifications to the secondary amine in the F ring are tolerated, maintaining its basic character is generally necessary for preserving activity. researchgate.net

Studies have also highlighted the role of the C-11 ketone in Jervine. Reduction of this ketone can lead to compounds with altered activity. For example, its complete removal to a methylene (B1212753) group, as seen in cyclopamine (11-deoxojervine), results in a more potent inhibitor of the Hh pathway. taylorandfrancis.comuantwerpen.be This suggests that the substituent at C-11 is a significant determinant of antitumor activity. uantwerpen.be

The following table summarizes the inhibitory concentration (IC50) values of Jervine in different assays, highlighting its biological activity.

CompoundAssayIC50 (µM)
JervineHedgehog (Hh) signaling inhibition0.5-0.7 abcam.commedchemexpress.com
JervineGlutathione (B108866) Reductase Inhibition0.7701 researchgate.netdergipark.org.tr

Rational Design and Synthesis of Jervine Analogues for Enhanced Specificity or Potency

The insights gained from SAR studies have paved the way for the rational design and synthesis of Jervine analogues with the goal of enhancing their therapeutic properties. The primary objectives of these synthetic efforts are to increase potency against the target, improve selectivity to reduce off-target effects, and optimize pharmacokinetic properties.

A key strategy in the rational design of Jervine analogues has been the modification of the C-3 position. Based on the finding that a C-3 keto group enhances activity, synthetic approaches have focused on introducing this functionality into the Jervine scaffold. For example, the oxidation of the C-3 hydroxyl group to a ketone has been explored to create more potent antiproliferative agents. researchgate.net

Another area of focus has been the modification of the C-11 position. Given that cyclopamine, which lacks the C-11 ketone of Jervine, is a more potent Hh pathway inhibitor, synthetic strategies have been developed to reduce or remove this ketone. taylorandfrancis.comuantwerpen.be These modifications aim to mimic the more active conformation of related natural products.

The synthesis of Jervine analogues often involves multi-step processes starting from the natural product itself or from advanced synthetic intermediates. These synthetic routes allow for the introduction of diverse functional groups at specific positions on the steroidal backbone, enabling a systematic exploration of the SAR.

The table below presents data on Jervine and a related natural alkaloid, highlighting how structural differences can influence biological activity.

CompoundKey Structural Difference from JervineBiological Activity Highlight
JervineC-11 ketoneInhibitor of Hedgehog signaling. researchgate.net
Veratramine (B1683811)Aromatic D-ring, open E/F ring systemWeaker Hedgehog signaling inhibitor than Jervine. researchgate.net

Computational Chemistry Approaches in Jervine SAR Analysis

Computational chemistry has become an indispensable tool in the study of Jervine's SAR, providing valuable insights into the molecular interactions that govern its biological activity and guiding the design of new analogues.

Pharmacophore Modeling: One of the key computational techniques employed is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. For Veratrum alkaloids, including Jervine, a common feature pharmacophore model has been developed. researchgate.net This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, corresponding to the key structural elements identified in SAR studies. Such models are instrumental in virtual screening campaigns to identify new potential inhibitors from large chemical databases.

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand (such as a Jervine analogue) to its receptor, which in the case of Hh pathway inhibition is the Smoothened (Smo) protein. researchgate.net These simulations provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's binding site. For instance, docking studies can rationalize why certain modifications, like the introduction of a C-3 keto group, lead to enhanced activity by showing improved interactions with the receptor. Molecular docking has also been used to investigate the interaction of Jervine with other proteins, such as the ABCB1 transporter, revealing potential mechanisms for overcoming multidrug resistance in cancer cells. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com In the context of Jervine derivatives, QSAR models can be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined potencies. These models can then be used to predict the activity of novel, untested analogues, thereby prioritizing synthetic efforts towards the most promising candidates. While specific QSAR studies focused solely on Jervine hydrochloride are not extensively detailed in the public domain, the principles of QSAR are widely applied in the broader field of steroidal alkaloid research. mdpi.com

These computational approaches, when used in conjunction with experimental synthesis and biological testing, create a powerful and efficient cycle for the discovery and optimization of novel Jervine-based therapeutic agents.

Analytical Methodologies for Jervine Hydrochloride in Research

Chromatographic Techniques for Jervine (B191634) Hydrochloride Separation and Quantification in Research Matrices (e.g., UHPLC-MS/MS, HPLC)

Chromatographic techniques are fundamental in the analysis of jervine hydrochloride, enabling its separation and quantification in complex research matrices such as plant extracts and biological fluids. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant methods due to their high sensitivity and selectivity. mdpi.commdpi.com

Researchers have developed various HPLC methods for the analysis of steroidal alkaloids, including jervine. researchgate.netsci-hub.se For instance, a high-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) and electrospray ionization multistage mass spectrometry (HPLC-ESI-MSn) has been utilized for the simultaneous determination of jervine and other steroidal alkaloids in Veratrum dahuricum. researchgate.net The separation is often achieved on a C18 reversed-phase column. researchgate.netmdpi.com The lack of a strong chromophore in jervine can make UV detection challenging, leading to the use of detectors like ELSD or MS. researchgate.net

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced speed and sensitivity for jervine quantification. mdpi.comnih.gov A validated UHPLC-MS/MS method for quantifying jervine in rat plasma employed a UPLC BEH C18 column with a gradient mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid. nih.gov This method, utilizing electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM), demonstrated high sensitivity and a short analysis time. nih.govresearchgate.net The MRM transitions commonly used for jervine quantification are m/z 426.2 → 114.1. researchgate.net

Sample preparation is a critical step for accurate chromatographic analysis. For preclinical biological samples, protein precipitation is a common initial step, followed by liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and remove interferences. researchgate.netresearchgate.netasianjpr.com

Table 1: Examples of Chromatographic Conditions for Jervine Analysis

Spectroscopic Methods for Structural Elucidation and Purity Assessment of Synthetic this compound

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of newly synthesized this compound. slideshare.net A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is typically employed to confirm the molecular structure and identify any impurities. slideshare.netscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of jervine. nih.gov Both one-dimensional (¹H-NMR) and two-dimensional (2D-NMR) techniques are used. nih.gov ¹H-NMR provides information about the chemical environment of protons, while ¹³C-NMR identifies the types of carbon atoms present. nih.govsemanticscholar.org Specific chemical shifts and coupling constants in the NMR spectra are characteristic of the jervine molecule. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the jervine molecule. scribd.comscribd.com The IR spectrum of jervine displays characteristic absorption bands corresponding to hydroxyl (-OH), amine (N-H), and ether (C-O-C) functional groups. researchgate.netoup.com For instance, IR absorption bands around 3610 and 3460 cm⁻¹ have been reported for jervine, indicative of hydroxyl groups. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of jervine. scribd.com High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. thermofisher.com The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the molecule. researchgate.net For example, under ESI-MS conditions, jervine typically forms a protonated molecule [M+H]⁺ at an m/z of 426.3. nih.gov

The purity of synthetic this compound can be assessed by the absence of unexpected signals in the NMR and IR spectra and by the presence of a single, sharp peak in the chromatogram from HPLC or UHPLC analysis. mdpi.com

Table 2: Spectroscopic Data for Jervine

Bioanalytical Method Development for this compound in Preclinical Biological Samples

The development and validation of bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies of this compound in preclinical models. researchgate.netasianjpr.comjgtps.com These methods are designed to accurately and reliably quantify jervine in complex biological matrices such as plasma and serum. researchgate.netiajps.com

A key aspect of bioanalytical method development is sample preparation. asianjpr.com This typically involves extraction of the analyte from the biological matrix to remove proteins and other interfering substances. asianjpr.com Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). researchgate.netasianjpr.com

The most common analytical technique for the quantification of jervine in biological samples is UHPLC-MS/MS due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net A study detailing a UHPLC-MS/MS method for jervine in rat plasma reported a lower limit of quantification (LLOQ) of 1 ng/mL and a lower limit of detection (LLOD) of 0.2 ng/mL. nih.govnih.gov The calibration curve for this method was linear over a concentration range of 1 to 1000 ng/mL. nih.govnih.gov

Validation of the bioanalytical method is performed according to regulatory guidelines to ensure its reliability. jgtps.comavancebio.com Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability. researchgate.netasianjpr.com For the aforementioned UHPLC-MS/MS method, the accuracy was reported to be within ±6%, and the inter- and intraday precision were no more than 9%. nih.gov The recovery of jervine from the plasma matrix was higher than 90.3%, and the matrix effect was less than 10%. nih.gov Another study reported a linear range for jervine in rat plasma between 1.11 and 108 ng/mL, with an LLOQ of 1.11 ng/mL. nih.gov The accuracy in this study ranged from 92.96% to 104.50%. nih.gov

Table 3: Validation Parameters for a UHPLC-MS/MS Method for Jervine in Rat Plasma nih.govnih.gov

Research Applications and Future Directions for Jervine Hydrochloride

Jervine (B191634) Hydrochloride as a Biological Probe for Pathway Elucidation

Jervine hydrochloride serves as a valuable tool for dissecting intricate cellular signaling pathways, primarily due to its well-characterized inhibitory effect on the Hedgehog pathway. The Hh signaling cascade is crucial for embryonic development, tissue regeneration, and cell proliferation. nih.govnih.gov Dysregulation of this pathway is implicated in various developmental abnormalities and cancers. nih.govnih.gov

Jervine, along with the related compound cyclopamine (B1684311), inhibits the Hh pathway by directly binding to the Smoothened (Smo) transmembrane protein, a key component of the signaling cascade. nih.govnih.gov This interaction prevents the downstream activation of Gli transcription factors, which are responsible for transcribing Hh target genes. By observing the cellular and physiological consequences of this inhibition, researchers can elucidate the specific roles of the Hh pathway in various biological processes. For instance, the teratogenic effects of jervine, such as the induction of cyclopia in livestock, were instrumental in identifying the critical function of Hh signaling in embryonic patterning. nih.govnih.gov

Beyond its use in studying normal development, this compound is employed to investigate the role of Hh signaling in pathological conditions. In cancer research, it helps to identify tumors that are dependent on Hh pathway activation for their growth and survival. marketresearchreports.comnih.gov Furthermore, by using jervine as a chemical probe, scientists can explore the crosstalk between the Hh pathway and other signaling networks, such as the p38 MAPK, PI3K, and cAMP-dependent pathways. plos.org This provides a deeper understanding of the complex regulatory mechanisms governing cell fate and function.

Exploration of Novel Preclinical Therapeutic Avenues Beyond Hedgehog Inhibition

While the anti-cancer properties of this compound linked to Hh pathway inhibition are a major focus of research, studies are beginning to uncover other potential therapeutic applications. marketresearchreports.comresearchgate.net These investigations are expanding the preclinical scope of this natural compound.

One promising area is its antifungal activity. Research has demonstrated that jervine exhibits broad-spectrum efficacy against various human and plant pathogenic fungi, including Candida parapsilosis, Candida krusei, Botrytis cinerea, and Puccinia recondita. researchgate.netnih.gov The mechanism of its antifungal action involves the inhibition of β-1,6-glucan biosynthesis, a critical component of the fungal cell wall. researchgate.netnih.gov Jervine appears to target Kre6 and Skn1, two key enzymes in this biosynthetic pathway. researchgate.netnih.gov Notably, jervine has shown synergistic effects when combined with existing antifungal drugs like fluconazole (B54011), suggesting its potential use in combination therapies to combat fungal infections. researchgate.netnih.gov

Furthermore, jervine has demonstrated anti-inflammatory and antioxidant properties. medchemexpress.comnih.gov Studies have shown that it can significantly reduce acute inflammation and mitigate oxidative stress by restoring antioxidant defense systems. nih.govtaylorandfrancis.com This suggests potential applications in treating inflammatory conditions. Additionally, some research indicates that jervine and its analogs may inhibit prostate cancer cell migration and proliferation through mechanisms that could extend beyond Hh signaling. researchgate.net

Opportunities for Metabolic Engineering and Biosynthesis Optimization

The natural abundance of jervine can be low and variable, which presents a challenge for its large-scale production for research and potential therapeutic use. nih.gov This has spurred interest in metabolic engineering and biosynthesis optimization to enhance its yield. The biosynthetic pathway of jervine, like other steroidal alkaloids, is complex and not yet fully elucidated. mdpi.commdpi.com It is known to originate from cholesterol, which undergoes a series of enzymatic transformations. mdpi.commdpi.com

Researchers are actively working to identify and characterize the genes and enzymes involved in the later steps of jervine biosynthesis. mdpi.com Techniques such as transcriptome analysis and gene expression studies in Veratrum species are being used to pinpoint candidate genes. mdpi.com For example, studies have shown that feeding Veratrum plants with cholesterol or treating them with methyl jasmonate can significantly increase jervine accumulation. mdpi.com

The ultimate goal of this research is to enable the heterologous production of jervine in microbial systems, such as yeast or bacteria. nih.gov This would involve transferring the entire biosynthetic pathway into a host organism that can be easily cultured and scaled up. nih.gov Such an approach would provide a stable and cost-effective supply of jervine, facilitating further research and development. nih.gov Advances in synthetic biology and metabolic engineering offer promising tools to achieve this, including codon optimization, combinatorial biosynthesis, and protein engineering. nih.govnih.gov

Emerging Research Paradigms and Unexplored Biological Activities of this compound

The exploration of this compound's biological activities is an ongoing endeavor, with new research paradigms continually emerging. Scientists are investigating previously unexplored biological targets and pathways that may be modulated by this versatile compound.

One area of interest is its potential interaction with other cellular targets. For example, some studies have investigated the effects of jervine on G-quadruplex DNA structures, which are implicated in cancer cell proliferation. mdpi.com While initial screenings included jervine, other compounds in the study showed more significant activity in this area. mdpi.com

Additionally, the complex structure of jervine provides a scaffold for the synthesis of novel analogs with potentially enhanced or different biological activities. chemrxiv.orgnsf.gov By modifying the jervine molecule, chemists can create derivatives that may have improved potency, selectivity, or pharmacokinetic properties. These new compounds could then be screened for a wide range of biological effects, potentially leading to the discovery of new therapeutic applications. The continued investigation into the broader bioactivity of jervine and its derivatives holds the promise of uncovering new mechanisms of action and expanding its utility in biomedical research. nih.govmdpi.comresearchgate.net

Q & A

Q. What are the validated methods for synthesizing and characterizing jervine hydrochloride in laboratory settings?

To synthesize this compound, researchers should prioritize steroidal alkaloid isolation protocols from Veratrum nigrum L., followed by hydrochlorination under controlled acidic conditions. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For novel derivatives, elemental analysis and mass spectrometry (MS) are essential to confirm molecular composition . Ensure reproducibility by documenting solvent ratios, reaction temperatures, and purification steps in the experimental section, with excess data relegated to supplementary materials .

Q. How should researchers design in vitro assays to evaluate this compound’s antitumor activity?

Standardize assays using human cancer cell lines (e.g., HepG2, MCF-7) with cytotoxicity evaluated via MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and normalize results to vehicle-treated cells. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Account for potential solvent interference (e.g., DMSO ≤0.1% v/v) and validate findings with apoptosis markers (Annexin V/PI staining) . For mechanistic studies, pair RNA sequencing with pathway analysis tools (e.g., KEGG) to identify dysregulated oncogenic targets .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is optimal. Use alpinetin as an internal standard to correct for matrix effects. Plasma samples should undergo protein precipitation (acetonitrile:methanol, 4:1) followed by centrifugation (14,000 rpm, 10 min). Calibration curves (1–500 ng/mL) must demonstrate linearity (R² ≥0.99) and precision (CV <15%). Include stability tests for freeze-thaw cycles and short-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across studies?

Discrepancies in bioavailability or half-life may arise from species-specific metabolism or enterohepatic circulation variability. To address this:

  • Conduct cross-species PK studies (rats vs. primates) with timed plasma/bile sampling.
  • Use molecular docking to assess jervine’s binding affinity to p-glycoprotein (efflux transporter) and sulfotransferases, which influence recirculation .
  • Apply compartmental modeling (e.g., NONMEM) to differentiate absorption phases and identify enterohepatic loop contributions .

Q. What experimental strategies mitigate this compound’s toxicity while preserving antitumor efficacy?

Adopt structure-activity relationship (SAR) studies to modify the steroidal backbone, reducing off-target interactions. For example, esterification of the C3 hydroxyl group may decrease hepatotoxicity. Validate using 3D liver spheroid models to assess hepatocyte viability and CYP3A4 inhibition. Pair toxicity assays (LD₅₀ in zebrafish) with efficacy metrics (tumor growth inhibition in xenografts) to identify therapeutic windows .

Q. How can researchers validate this compound’s enterohepatic circulation mechanism?

  • Ligate the bile duct in rodent models and compare plasma concentration-time profiles with sham-operated controls.
  • Administer cholestyramine (a bile acid sequestrant) to disrupt reabsorption and quantify fecal excretion via LC-MS.
  • Perform ex vivo intestinal perfusion studies to measure apical-to-basal transport rates .

Q. What statistical approaches are suitable for analyzing contradictory data in this compound’s dose-response relationships?

Use Bayesian hierarchical models to account for inter-study variability in IC₅₀ values. Apply meta-regression to identify covariates (e.g., cell line origin, exposure duration) influencing potency. For non-linear responses, employ mixed-effects models with random slopes for dose gradients .

Methodological Frameworks

Q. How to ensure reproducibility in this compound’s preclinical studies?

  • Adopt ARRIVE guidelines for in vivo experiments, detailing animal husbandry, randomization, and blinding.
  • Share raw data (e.g., HPLC chromatograms, NMR spectra) in public repositories (Zenodo, Figshare).
  • Pre-register protocols on platforms like Open Science Framework to minimize outcome reporting bias .

Q. What criteria define robust evidence for this compound’s mechanism of action?

  • Orthogonal validation : Combine genetic (CRISPR knockdown) and pharmacological (small-molecule inhibitors) approaches to target hypothesized pathways.
  • Dose-dependent effects : Demonstrate linear correlations between jervine concentration and pathway modulation (e.g., AMPK phosphorylation).
  • Negative controls : Include steroidal analogs lacking the C17 alkaloid moiety to isolate structure-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.